BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Vanillyl
Alcohol in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vanillyl alcohol

Cat. No.: B149863

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a versatile aromatic compound widely
utilized in the flavor and fragrance industry.[1][2][3] Derived from vanillin, it imparts a mild,
sweet, balsamic, and vanilla-like aroma and flavor to a variety of products.[1][2][3] Its creamy
and sweet organoleptic properties make it a valuable ingredient in food, beverages, and
cosmetic formulations.[1][4] This document provides detailed application notes, experimental
protocols, and key data for the effective use of vanillyl alcohol in research and product

development.

Physicochemical Properties and Odor Profile

A comprehensive understanding of the physicochemical properties and detailed odor profile of
vanillyl alcohol is essential for its application.

Table 1: Physicochemical Properties of Vanillyl Alcohol
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Property Value Reference
CAS Number 498-00-0 [1][5]
Molecular Formula CsH1003 [1][3]
Molecular Weight 154.16 g/mol [3]
Appearance White to off-white crystalline 3]
powder
Melting Point 113-115°C [3]
Boiling Point 293 °C [3]

Soluble in hot water, ethanol,
Solubility ether, benzene, and oils.[1] 2 [1]

mg/mL at 20 °C in water.

pKa 9.75 [3]
0.0003 hPa @ 20°C; 0.0005

Vapor Pressure [1]
hPa @ 25°C

Stable under normal
Stabili temperatures and pressures.
ability _ .
Incompatible with strong

oxidizing agents.

Table 2: Odor Profile of Vanillyl Alcohol
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Descriptor Intensity (%)
Vanilla 88.7

Sweet 86.34
Phenolic 64.16
Balsamic 63.95

Creamy 61.64
Powdery 52.83

Smoky 45.06

Spicy 44.97
Caramellic 40.23

Source: Compiled from industry sensory panel data.[1]

Applications in Flavor and Fragrance

Vanillyl alcohol is a FEMA GRAS (Generally Recognized as Safe) substance (FEMA Number
3737), making it suitable for a wide range of applications in food and fragrance.[2][5][6]

Table 3: Recommended Use Levels of Vanillyl Alcohol
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Application

Recommended Concentration Range

Flavor Applications

Beverages (non-alcoholic) 5-20 ppm
Ice Cream, Desserts 10 - 50 ppm
Baked Goods 20 - 100 ppm
Chewing Gum 50 - 200 ppm
Fragrance Applications

Perfumes and Colognes 0.1-2.0%
Soaps and Shampoos 0.2-1.0%
Lotions and Creams 0.1-0.5%
Air Fresheners 0.5-2.0%

Note: These are general guidelines. Optimal concentrations should be determined through

empirical testing for each specific formulation.

Experimental Protocols
Sensory Evaluation

1. Quantitative Descriptive Analysis (QDA) of Vanillyl Alcohol Flavor Profile

Objective: To quantitatively describe the sensory attributes of vanillyl alcohol in a model

beverage.

Materials:

» Vanillyl alcohol solution (e.g., 10 ppm in sweetened water)

o Reference standards for flavor attributes (e.g., vanillin for "vanilla," sucrose solution for

"sweet," etc.)

e Unstructured line scales (15 cm) anchored with "low" and "high" intensity labels
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Trained sensory panel (8-12 panelists)

Sensory booths with controlled lighting and ventilation

Protocol:

Panelist Training: Train panelists on the flavor lexicon for vanilla-like compounds. Present
reference standards to anchor the intensity ratings for each attribute on the line scale.

Sample Preparation: Prepare a solution of vanillyl alcohol at the desired concentration in
the chosen beverage base.

Evaluation: Present panelists with the coded sample in a randomized order.

Data Collection: Instruct panelists to rate the intensity of each identified sensory attribute
(e.g., sweet, creamy, balsamic, smoky) on the provided line scales.

Data Analysis: Convert the markings on the line scales to numerical data. Analyze the data
using statistical methods such as Analysis of Variance (ANOVA) to determine significant
differences in attribute intensities. Visualize the results using a spider web plot.

. Triangle Test for Differentiating Vanillyl Alcohol from Vanillin

Objective: To determine if a perceptible difference exists between vanillyl alcohol and vanillin

at a given concentration.

Materials:

Vanillyl alcohol solution (e.g., 15 ppm in a neutral base)

Vanillin solution (e.g., 15 ppm in the same neutral base)

Identical, coded sample cups

Trained or consumer panel (minimum 24 panelists for statistical significance)

Protocol:
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e Sample Preparation: Prepare the two solutions.

e Presentation: Present each panelist with three coded samples. Two of the samples will be
identical (either both vanillin or both vanillyl alcohol), and one will be different. The order of
presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, ABB, BAB,
BBA).

o Evaluation: Instruct panelists to identify the "odd" or "different” sample.

» Data Analysis: Tally the number of correct identifications. Use a statistical table for triangle
tests (based on the number of panelists and the desired significance level, typically p < 0.05)
to determine if the number of correct answers is statistically significant.

Analytical Chemistry

1. Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Vanillyl Alcohol
Objective: To identify and quantify vanillyl alcohol in a flavor or fragrance formulation.
Materials:

e Gas chromatograph coupled with a mass spectrometer (GC-MS)

o Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

e Helium carrier gas

» Vanillyl alcohol standard

e Solvent for sample dilution (e.g., dichloromethane or methanol)

o Sample for analysis

Protocol:

o Sample Preparation: Dilute the sample containing vanillyl alcohol in an appropriate solvent
to a concentration within the calibrated range of the instrument.

e GC-MS Conditions:
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[e]

Injector Temperature: 250 °C

o Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10
°C/min, and hold for 5 minutes.

o Carrier Gas Flow: 1 mL/min (constant flow).
o MS Transfer Line Temperature: 280 °C
o lon Source Temperature: 230 °C

o Mass Range: m/z 40-300

e Analysis: Inject a known volume of the prepared sample into the GC-MS.

» Data Interpretation: Identify the vanillyl alcohol peak by its retention time and mass
spectrum (characteristic ions: m/z 154, 137, 124, 109, 93, 77, 65, 51). Quantify the amount
of vanillyl alcohol by comparing the peak area to a calibration curve generated from
standards of known concentrations.

2. Gas Chromatography-Olfactometry (GC-O) for Aroma Profile Analysis

Objective: To identify the specific aroma contribution of vanillyl alcohol in a complex mixture.
Materials:

e Gas chromatograph with a sniffing port (olfactometry port)

e Trained sensory assessors

e Same GC column and conditions as described for GC-MS

Protocol:

o Sample Preparation: Prepare the sample as for GC-MS analysis.

e GC-O Analysis: The effluent from the GC column is split, with one part going to a standard
detector (e.g., FID) and the other to the heated sniffing port.
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e Sensory Assessment: A trained assessor sniffs the effluent from the olfactometry port and
records the time, duration, and a description of each aroma perceived.

» Data Correlation: Correlate the aroma events recorded by the assessor with the peaks on
the chromatogram to identify the compound responsible for each scent. This allows for the
specific aroma contribution of vanillyl alcohol to be determined within the context of the
entire formulation.

Signaling Pathways

The perception of flavor and fragrance is a complex process involving the interaction of volatile
and non-volatile molecules with specific receptors in the olfactory and gustatory systems. While
the precise signaling pathway for vanillyl alcohol has not been definitively elucidated, a
hypothesized pathway can be proposed based on its structural similarity to other known flavor
compounds and the general mechanisms of taste and smell.

Hypothesized Olfactory Signaling Pathway

Vanillyl alcohol's characteristic sweet, balsamic, and vanilla-like aroma is perceived through
the olfactory system. It is hypothesized that vanillyl alcohol molecules, upon inhalation, bind
to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located
on the cilia of olfactory sensory neurons in the nasal cavity. This binding event is proposed to
initiate a downstream signaling cascade.
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Olfactory Sensory Neuron

Olfactory Bulb & Brain
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Formulation & Stability

Product Formulation
with Vanillyl Alcohol

Anvlytical & Sensory Evalui;ion

Y A4 A4
Stability Testing GC-MS Analysis GC-O Analysis Quantitative Descriptive Triangle Test
(pH, Temp, Light) (Quantification) (Aroma Profile) Analysis (QDA) (vs. Control)

Opﬂmizaﬂon‘% Finalization

Concentration

| - <l
> <
P> Optimization «

\

Final Product
Specification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Vanillyl Alcohol in the
Flavor and Fragrance Industry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149863#use-of-vanillyl-alcohol-in-flavor-and-
fragrance-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b149863#use-of-vanillyl-alcohol-in-flavor-and-fragrance-industry
https://www.benchchem.com/product/b149863#use-of-vanillyl-alcohol-in-flavor-and-fragrance-industry
https://www.benchchem.com/product/b149863#use-of-vanillyl-alcohol-in-flavor-and-fragrance-industry
https://www.benchchem.com/product/b149863#use-of-vanillyl-alcohol-in-flavor-and-fragrance-industry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b149863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

